molecular formula C9H15N3O B6603913 3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine CAS No. 138272-87-4

3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine

Cat. No.: B6603913
CAS No.: 138272-87-4
M. Wt: 181.23 g/mol
InChI Key: MBBHQFDWEAGUFL-UHFFFAOYSA-N
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Description

3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazole]-5’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic octane core fused with an oxazole ring and an amine group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazole]-5’-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazole]-5’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-substituted bicyclic compounds .

Scientific Research Applications

3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazole]-5’-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazole]-5’-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazole]-5’-amine stands out due to its unique spirocyclic structure and the presence of both an oxazole ring and an amine group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-8-11-5-9(13-8)6-12-3-1-7(9)2-4-12/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBHQFDWEAGUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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